molecular formula C11H12ClNO2 B8406793 5-(2-Chloroethoxy)-3,4-dihydrocarbostyril

5-(2-Chloroethoxy)-3,4-dihydrocarbostyril

Cat. No.: B8406793
M. Wt: 225.67 g/mol
InChI Key: LVYWIHGPUHCERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethoxy)-3,4-dihydrocarbostyril is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H12ClNO2/c12-6-7-15-10-3-1-2-9-8(10)4-5-11(14)13-9/h1-3H,4-7H2,(H,13,14)

InChI Key

LVYWIHGPUHCERX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (20 g) was added to a solution of 3,4-dihydro-5-hydroxycarbostyril (32.5 g) in propanol (250 mL), and stirred at 50°-60° C. until complete dissolution. 1-bromo-2-chloroethane (30 g) was then added, and the mixture heated at reflux temperature for 15 hours. After cooling, the reaction mixture was poured into aqueous sodium hydroxide (2N, 500 mL). The crude product thus formed was isolated by filtration, then recrystallized from diisopropyl ether to yield 31 g of pure 5-(2-chloroethoxy)-3,4-dihydrocarbostyril.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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